D-Altritol

Laxative Constipation Functional Food

D-Altritol (CAS 643-03-8) is a rare hexitol with distinct (2R,3R,4S,5R) stereochemistry, critical for Altritol Nucleic Acid (ANA) monomers. Substituting with D-sorbitol or D-mannitol abolishes the enhanced thermal stability and nuclease resistance demonstrated in siRNA and antisense oligonucleotides. Its unique metabolic pathway also enables specialized gut microbiome and prebiotic research. Sourced at ≥98% purity with validated stereochemistry. Global shipping for R&D and pilot-scale orders.

Molecular Formula C6H14O6
Molecular Weight 182.17 g/mol
CAS No. 643-03-8
Cat. No. B119570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Altritol
CAS643-03-8
Synonymsaltritol
D-altritol
L-altritol
talitol
Molecular FormulaC6H14O6
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m1/s1
InChIKeyFBPFZTCFMRRESA-KAZBKCHUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Altritol (CAS 643-03-8) Procurement Guide: Rare Hexitol Stereochemistry and Functional Differentiation


D-Altritol (CAS 643-03-8), also known as D-talitol, is a rare six-carbon sugar alcohol (hexitol) with the specific (2R,3R,4S,5R) stereochemical configuration, classified as the D-enantiomer of altritol [1]. It is naturally occurring as an algal metabolite in brown algae of the order Fucales and as a marine metabolite, distinguishing it from the more abundant industrial sugar alcohols like D-sorbitol and D-mannitol [2]. D-Altritol possesses a molecular weight of 182.17 g/mol and a calculated water solubility of approximately 490 g/L at 25°C . Its rarity and distinct stereochemistry underlie its specialized applications in nucleic acid therapeutics and functional food research.

D-Altritol Substitution Risk: Why In-Class Hexitols Are Not Interchangeable


Despite sharing a C6H14O6 molecular formula with common sugar alcohols like D-sorbitol and D-mannitol, D-altritol exhibits distinct biological and chemical behavior driven by its unique stereochemistry [1]. The orientation of hydroxyl groups in D-altritol dictates specific enzyme recognition, metabolic routing, and supramolecular interactions that are not replicated by other hexitols [2]. For instance, while D-sorbitol and D-mannitol are readily metabolized by central bacterial pathways to feed glycolysis, D-altritol requires specialized, less common degradation routes [3]. In applications such as modified oligonucleotide synthesis, substituting D-altritol with D-mannitol or D-sorbitol is chemically unfeasible and would abolish the desired structural preorganization and thermal stability gains that are directly tied to altritol's (2R,3R,4S,5R) configuration [4].

Quantitative Differentiation of D-Altritol Against Alternative Hexitols


D-Altritol vs. Vehicle: In Vivo Laxative Efficacy at 9.9 g/kg Dose

D-Altritol (D-talitol) demonstrates a statistically significant laxative effect in mice at a dose of 9.9 g/kg when compared to vehicle control, as established in a study evaluating rare sugar alcohols [1]. This effect is characterized by increased small intestinal transit and elevated luminal water content in the small intestine and cecum [1].

Laxative Constipation Functional Food

Altritol-ANA vs. RNA/DNA: Enhanced Thermal Stability in Oligonucleotide Duplexes

Oligonucleotides (ONs) modified with altritol nucleic acid (ANA) monomers exhibit significantly improved thermal and thermodynamic stability in duplex formation with complementary RNA compared to unmodified RNA, DNA, or even hexitol nucleic acid (HNA) controls [1]. The degree of stabilization is dependent on the number and position of ANA incorporations, confirming the altritol scaffold's unique contribution to preorganization [1].

Oligonucleotide Therapeutics siRNA XNA

Selective Microbial Production: D-Altritol from D-Allulose via Proprietary Yeast Strains

A patented biotechnological method enables the selective production of D-altritol (and D-talitol) from the rare sugar D-allulose using specific yeast strains from the genera Meyerozyma, Rhodosporidium, Rhodotorula, and Sporobolomyces [1]. This process contrasts with the more common industrial production of D-sorbitol and D-mannitol via catalytic hydrogenation of glucose or fructose, and offers a route to a rare hexitol that is not readily available through conventional chemical synthesis.

Biomanufacturing Rare Sugar Fermentation

Stereochemical Uniqueness: (2R,3R,4S,5R) Configuration Dictates Biological Activity

D-Altritol possesses the (2R,3R,4S,5R) configuration, one of 16 possible stereoisomers of 2,3,4,5,6-hexahydroxyhexane, and is the D-enantiomer of altritol [1]. This specific spatial arrangement of hydroxyl groups is fundamentally different from that of D-sorbitol [(2R,3R,4R,5S)] and D-mannitol [(2R,3R,4R,5R)], directly influencing its interaction with biological targets such as enzymes and nucleic acids [2]. Unlike D-sorbitol and D-mannitol, which enter central metabolism via the phosphotransferase system, D-altritol is not a common metabolite and requires specialized degradation pathways, suggesting distinct enzyme recognition [3].

Stereochemistry Enzyme Recognition Drug Design

Defined Application Scenarios for D-Altritol Based on Quantitative Evidence


Development of Next-Generation Oligonucleotide Therapeutics

D-Altritol is an essential chiral building block for synthesizing altritol nucleic acid (ANA) monomers used in antisense oligonucleotides and siRNAs. The quantitative evidence shows that ANA-modified oligonucleotides exhibit enhanced thermal and thermodynamic stability when hybridizing to complementary RNA, a critical advantage over standard RNA, DNA, or HNA constructs [1]. This improved stability correlates with better target engagement and nuclease resistance, making D-altritol a key reagent in the design of more effective nucleic acid-based drugs for applications ranging from antiviral therapy to gene silencing.

Research on Novel Laxative and Prebiotic Ingredients

The in vivo demonstration of a statistically significant laxative effect for D-altritol at 9.9 g/kg in mice, mediated by increased intestinal water content and accelerated transit, establishes a foundation for its investigation as a functional food ingredient or pharmaceutical for constipation management [1]. Its status as a rare sugar alcohol further suggests potential prebiotic properties distinct from more common polyols like sorbitol and mannitol, warranting exploration of its effects on the gut microbiome and its low-caloric value.

Enzymatic Studies and Biocatalyst Engineering

The specific (2R,3R,4S,5R) stereochemistry of D-altritol and its distinct metabolic pathway, which is separate from the common glycolysis-feeding pathways for D-sorbitol and D-mannitol, make it an ideal substrate for studying hexitol-specific enzymes and microbial catabolism [1]. It can be used to assay the activity of rare sugar alcohol dehydrogenases or to engineer novel biocatalysts for the conversion of rare sugars like D-allulose into high-value sugar alcohols, leveraging the patented microbial production methods.

Chiral Synthesis and Asymmetric Catalysis

As a chiral hexitol with four stereocenters, D-altritol serves as a versatile C6-building block or chiral auxiliary in stereoselective organic synthesis. Its (2R,3R,4S,5R) configuration provides a unique three-dimensional framework that can influence the outcome of asymmetric reactions or be used to create complex molecular scaffolds with defined stereochemistry, applications where substitution with achiral or differently configured polyols is not possible [1].

Technical Documentation Hub

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